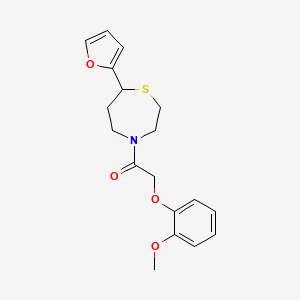

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

Description

The compound 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone (molecular formula: C₁₈H₁₉NO₄S, molecular weight: 345.41 g/mol) features a unique structural framework combining a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) with a furan-2-yl substituent and a 2-methoxyphenoxy ethanone moiety.

- Conformational flexibility from the thiazepane ring, which may enhance binding to biological targets.

- Electron-rich furan, which could influence reactivity or metabolic stability.

- The 2-methoxyphenoxy group, commonly associated with adrenoceptor modulation .

Properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-14-5-2-3-6-15(14)23-13-18(20)19-9-8-17(24-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOMQVHHINUDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:

Formation of the thiazepane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with the thiazepane intermediate.

Incorporation of the methoxyphenoxy group: This step involves the reaction of the intermediate with 2-methoxyphenol under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with molecular targets such as enzymes and receptors. The furan and thiazepane rings play a crucial role in binding to these targets, while the methoxyphenoxy group modulates the compound’s overall activity. The specific pathways involved depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Key Observations:

- Heterocyclic Diversity : The target compound’s 1,4-thiazepane ring provides a larger, more flexible scaffold compared to smaller heterocycles like triazole or benzothiazine . This may improve binding pocket accommodation in biological targets.

- Molecular Weight: The target compound (345.41 g/mol) falls between simpler acetophenones (e.g., 272.29 g/mol ) and bulkier triazole derivatives (467.44 g/mol ), balancing size and bioavailability.

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a thiazepane ring fused with furan and methoxyphenoxy groups. Its molecular formula is , with a molecular weight of approximately 315.4 g/mol. The structural complexity contributes to its diverse chemical properties and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay demonstrated that it effectively neutralizes free radicals, potentially more efficiently than ascorbic acid .

- Anticancer Activity : In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, although further studies are required to elucidate its efficacy against specific pathogens.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cell growth and survival.

- Receptor Modulation : It can interact with various receptors, potentially acting as an agonist or antagonist, influencing cellular signaling pathways.

- Radical Scavenging : Its antioxidant properties allow it to scavenge free radicals, reducing oxidative damage in cells.

Table 1: Summary of Biological Activities

Case Study Example

In a study investigating the anticancer potential of novel derivatives containing the thiazepane moiety, it was found that compounds similar to this compound exhibited promising results against glioblastoma cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the importance of structural features in enhancing biological activity.

Q & A

Q. How can the compound’s stability under varying pH and temperature conditions be systematically tested?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor decomposition via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) .

- Light Exposure Tests : ICH Q1B guidelines for photostability using UV/visible light chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.